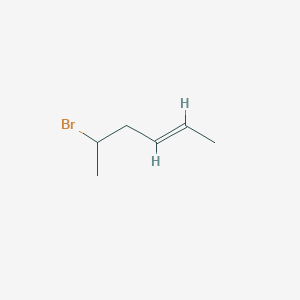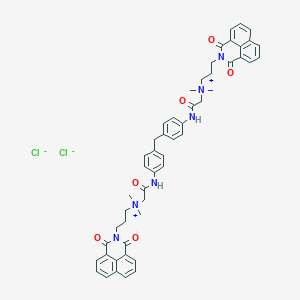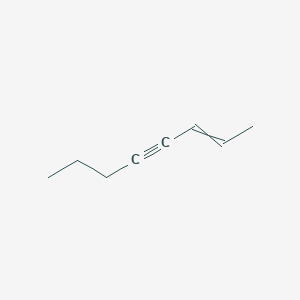
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates is a class of compounds known for their surfactant properties. These compounds are commonly used in various industrial and consumer products due to their ability to reduce surface tension and enhance the mixing of liquids. They are particularly valued in applications such as detergents, emulsifiers, and dispersants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates typically involves the following steps:
Ethoxylation: Fatty alcohols (C16-18) are reacted with ethylene oxide in the presence of a base catalyst to form fatty alcohol ethoxylates. This reaction is usually carried out under high pressure and moderate temperatures to control the degree of ethoxylation.
Phosphorylation: The resulting fatty alcohol ethoxylates are then reacted with phosphoric acid or polyphosphoric acid to form the phosphate esters. This step is typically conducted under acidic conditions and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous reactors that allow for precise control over reaction conditions. The use of high-pressure reactors ensures efficient ethoxylation, while the phosphorylation step is often carried out in batch reactors to ensure complete conversion to the desired phosphate esters .
化学反应分析
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the phosphate esters back to their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the phosphate group.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various phosphate derivatives depending on the nucleophile used
科学研究应用
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates have a wide range of applications in scientific research:
Chemistry: Used as surfactants in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as emulsifiers in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, emulsifiers, and dispersants in various formulations
作用机制
The primary mechanism by which these compounds exert their effects is through their surfactant properties. They reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic phosphate groups interact with water, facilitating the formation of micelles and emulsions .
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG) derivatives: Similar in structure but lack the phosphate group.
Alkyl polyglucosides: Non-ionic surfactants with similar applications but different chemical structures.
Sodium dodecyl sulfate (SDS): Anionic surfactant with a simpler structure and different properties.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates are unique due to their combination of ethoxylated chains and phosphate groups, which provide both hydrophilic and hydrophobic properties. This dual functionality makes them highly effective in reducing surface tension and forming stable emulsions, distinguishing them from other surfactants .
属性
CAS 编号 |
106233-09-4 |
|---|---|
分子式 |
C19H17N5O |
分子量 |
0 |
同义词 |
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






